molecular formula C19H16N4 B10841357 2,6-bis(4-tolyl)-9H-purine

2,6-bis(4-tolyl)-9H-purine

Cat. No.: B10841357
M. Wt: 300.4 g/mol
InChI Key: DEIRTPFLGXETKT-UHFFFAOYSA-N
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Description

2,6-bis(4-tolyl)-9H-purine is a synthetic organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-tolyl)-9H-purine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-tolyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tolyl groups can be replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction can produce a dihydro derivative.

Scientific Research Applications

2,6-bis(4-tolyl)-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-bis(4-tolyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4-methylphenyl)-9H-purine: Similar structure with methyl groups instead of tolyl groups.

    2,6-bis(4-phenyl)-9H-purine: Similar structure with phenyl groups instead of tolyl groups.

Uniqueness

2,6-bis(4-tolyl)-9H-purine is unique due to the presence of the tolyl groups, which can influence its chemical reactivity and potential applications. The tolyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

2,6-bis(4-methylphenyl)-7H-purine

InChI

InChI=1S/C19H16N4/c1-12-3-7-14(8-4-12)16-17-19(21-11-20-17)23-18(22-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,20,21,22,23)

InChI Key

DEIRTPFLGXETKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)C)N=CN3

Origin of Product

United States

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